2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid
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Overview
Description
2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid is a naturally occurring compound isolated from the metabolic products of the fungus Oospora astringenes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid involves several steps, starting from the isolation of the precursor compounds from the fungal culture. The chemical structure of this compound was elucidated through various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry .
Industrial Production Methods: Industrial production of this compound is typically achieved through large-scale fermentation of Oospora astringenes. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound for studying fungal metabolites and their chemical properties.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid can be compared with other similar compounds, such as virescenoside C and aurofusarin, which are also fungal metabolites with unique chemical structures. What sets this compound apart is its distinct chemical structure and the specific biological activities it exhibits. Similar compounds include:
Virescenoside C: Another metabolite from Oospora virescens with different biological activities.
Aurofusarin: A metabolite from Fusarium species with distinct chemical properties and applications
Properties
CAS No. |
19705-32-9 |
---|---|
Molecular Formula |
C8H10O5 |
Molecular Weight |
186.163 |
IUPAC Name |
2-[2-(4-oxofuran-2-yl)ethoxy]acetic acid |
InChI |
InChI=1S/C8H10O5/c9-6-3-7(13-4-6)1-2-12-5-8(10)11/h3H,1-2,4-5H2,(H,10,11) |
InChI Key |
KOJXTLAHKLTNAF-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=C(O1)CCOCC(=O)O |
Origin of Product |
United States |
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